5-Bromo-2-chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid
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Overview
Description
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid is a halogenated pyridine derivative with a trifluoromethyl group and carboxylic acid functional group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of pyridine derivatives
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Carboxylation: The carboxylic acid group can be introduced through oxidation reactions, often using strong oxidizing agents like potassium permanganate or chromic acid.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives like esters or amides.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The halogen atoms on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols, often under basic or acidic conditions.
Major Products Formed:
Esters and Amides: From oxidation of the carboxylic acid group.
Alcohols and Aldehydes: From reduction of the carboxylic acid group.
Substituted Pyridines: From nucleophilic substitution reactions.
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate, enhancing its interaction with the protein through key hydrogen bonding .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as it is known to enhance the metabolic stability and lipophilicity of drug molecules .
Result of Action
It’s known that the presence of a trifluoromethyl group can enhance the potency of drugs by facilitating key hydrogen bonding interactions with proteins .
Action Environment
It’s worth noting that the stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable building block in organic synthesis.
Biology: It can be used as a probe in biological studies to understand the interactions of halogenated compounds with biological systems.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the carboxylic acid group.
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine: Different halogen positions on the pyridine ring.
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid: Similar but with a different position for the carboxylic acid group.
Uniqueness: The presence of both a carboxylic acid group and a trifluoromethyl group on the pyridine ring makes this compound unique
Properties
IUPAC Name |
5-bromo-2-chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3NO2/c8-2-1-13-5(9)4(7(10,11)12)3(2)6(14)15/h1H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACPYKLTXZTMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)C(F)(F)F)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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